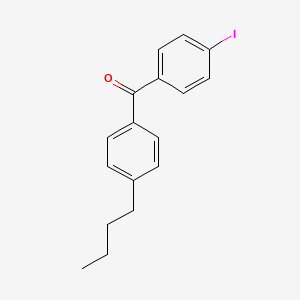
4-n-Butyl-4'-iodobenzophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Electrochemical Reduction Studies
4-n-Butyl-4'-iodobenzophenone's derivatives have been studied for electrochemical properties. Research on nitrobenzene reduction in ionic liquids revealed insights into the reduction process of similar compounds, which could be relevant for understanding the electrochemical behavior of this compound and its derivatives (Silvester et al., 2006).
Fluorescent Probe Development
A study developed a reaction-based fluorescent probe using a compound structurally related to this compound, highlighting the potential use of similar compounds in creating selective detection techniques for toxic benzenethiols and biologically active aliphatic thiols (Wang et al., 2012).
Synthesis Enhancement through Ultrasound
Research on the preparation of 1-butoxy-4-nitrobenzene showcased the enhancement of the synthesis process using ultrasound, which might be applicable to compounds like this compound for improving synthesis efficiency (Harikumar & Rajendran, 2014).
HPLC-MS/MS Method for Environmental Phenols
A study developed a method for measuring parabens and other environmental phenols, including derivatives of this compound, in human milk. This method could be applied to detect and quantify similar compounds in various biological and environmental samples (Ye et al., 2008).
Magnetic Properties of Rare-Earth Metal Compounds
A study on tetranuclear and pentanuclear compounds of rare-earth metals using Schiff-base proligands showed significant findings in magnetism. These insights could be relevant for compounds like this compound when used in magnetic applications (Yadav et al., 2015).
作用機序
Target of Action
The primary target of 4-n-Butyl-4’-iodobenzophenone is tyrosinase , a key regulator of melanin production . This compound is known to be a highly effective tyrosinase inhibitor .
Mode of Action
4-n-Butyl-4’-iodobenzophenone interacts with tyrosinase, inhibiting its activity. It is a potent inhibitor of human tyrosinase, with a half maximal inhibitory concentration (IC50) of 21 µmol/L, which is significantly more potent than other known inhibitors such as hydroquinone, arbutin, and kojic acid .
Biochemical Pathways
By inhibiting tyrosinase, 4-n-Butyl-4’-iodobenzophenone affects the melanin production pathway. Melanin is responsible for pigmentation in the skin, and overproduction can lead to hyperpigmentation disorders. By inhibiting tyrosinase, this compound reduces melanin production, thereby helping to manage pigmentation disorders .
Result of Action
The inhibition of tyrosinase by 4-n-Butyl-4’-iodobenzophenone leads to a reduction in melanin production. This results in a visible reduction in hyperpigmentation, such as age spots . Clinical studies have confirmed the in vivo efficacy of 4-n-Butyl-4’-iodobenzophenone, showing visible improvement in skin hyperpigmentation .
Action Environment
The action, efficacy, and stability of 4-n-Butyl-4’-iodobenzophenone can be influenced by various environmental factors. While specific details are not available, factors such as pH, temperature, and the presence of other compounds could potentially affect its action. As a topical treatment, its efficacy could also be influenced by individual skin characteristics, such as skin type and the presence of any skin conditions.
特性
IUPAC Name |
(4-butylphenyl)-(4-iodophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17IO/c1-2-3-4-13-5-7-14(8-6-13)17(19)15-9-11-16(18)12-10-15/h5-12H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRAXGLEEUHGCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17IO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

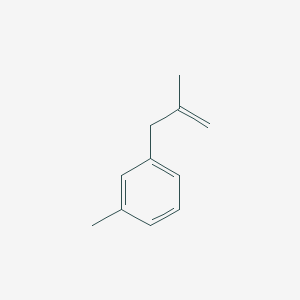
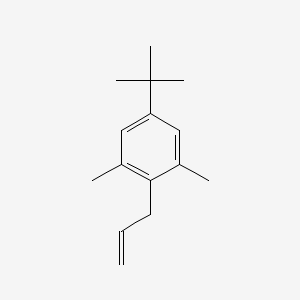
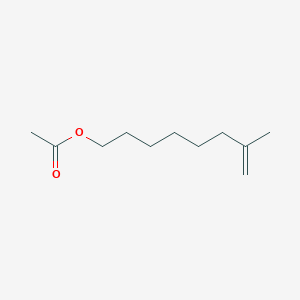

![cis-3-[2-(4-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1358947.png)
![trans-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1358948.png)
![trans-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B1358949.png)
![trans-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B1358950.png)
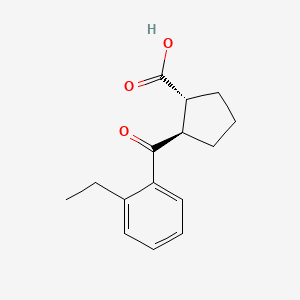
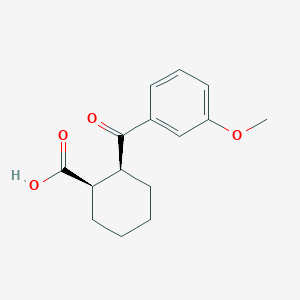
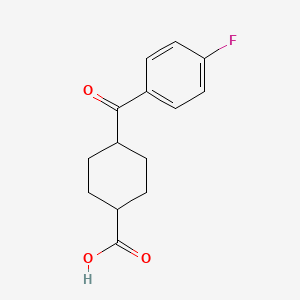
![cis-2-[2-(3-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1358959.png)
![trans-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1358962.png)
![cis-3-[2-Oxo-2-(3-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1358963.png)